molecular formula C9H14ClNO B2472479 (2R)-3-amino-2-phenylpropan-1-ol hydrochloride CAS No. 130926-86-2; 1442114-79-5

(2R)-3-amino-2-phenylpropan-1-ol hydrochloride

Cat. No.: B2472479
CAS No.: 130926-86-2; 1442114-79-5
M. Wt: 187.67
InChI Key: JDVXPWXBBDMHNE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-amino-2-phenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group, a phenyl ring, and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-phenylpropan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.

    Reductive Amination: Benzaldehyde is subjected to reductive amination with an appropriate amine, such as ®-2-amino-1-propanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-3-amino-2-phenylpropan-1-ol.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such

Properties

IUPAC Name

(2R)-3-amino-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXPWXBBDMHNE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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